molecular formula C11H17Cl2N3O2 B1597533 1-(2-Nitrobenzyl)piperazine dihydrochloride CAS No. 827614-54-0

1-(2-Nitrobenzyl)piperazine dihydrochloride

Cat. No.: B1597533
CAS No.: 827614-54-0
M. Wt: 294.17 g/mol
InChI Key: KYCKVNAEWMHONO-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O2. It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound consists of a piperazine ring substituted with a 2-nitrobenzyl group, and it is commonly used in research due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Nitrobenzyl)piperazine dihydrochloride typically involves the reaction of piperazine with 2-nitrobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Reaction of Piperazine with 2-Nitrobenzyl Chloride: Piperazine is reacted with 2-nitrobenzyl chloride in an organic solvent such as dichloromethane or ethanol. A base such as sodium hydroxide or potassium carbonate is added to facilitate the reaction.

    Formation of 1-(2-Nitrobenzyl)piperazine: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product, 1-(2-Nitrobenzyl)piperazine, is then isolated by filtration or extraction.

    Conversion to Dihydrochloride Salt: The isolated product is treated with hydrochloric acid to form the dihydrochloride salt, which is then purified by recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Nitrobenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Nitrobenzyl)piperazine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

    Biology: The compound is used in biological studies to investigate the effects of nitrobenzyl and piperazine derivatives on biological systems. It is often used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research on this compound includes its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Nitrobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperazine ring can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

1-(2-Nitrobenzyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(3-Nitrobenzyl)piperazine dihydrochloride: Similar structure but with the nitro group in the 3-position.

    1-(4-Nitrobenzyl)piperazine dihydrochloride: Similar structure but with the nitro group in the 4-position.

    1-(2-Chlorobenzyl)piperazine dihydrochloride: Similar structure but with a chloro group instead of a nitro group.

The uniqueness of this compound lies in the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c15-14(16)11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;;/h1-4,12H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCKVNAEWMHONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375054
Record name 1-(2-Nitrobenzyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-54-0
Record name 1-(2-Nitrobenzyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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